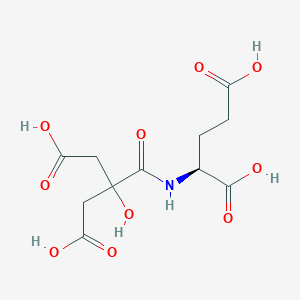
beta-Citryl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-citrylglutamic acid is an N-acyl-L-glutamic acid in which the acyl group is specified as beta-citryl. It has a role as a human metabolite and an iron chelator. It is a tetracarboxylic acid and a N-acyl-L-glutamic acid. It derives from a citric acid.
Wissenschaftliche Forschungsanwendungen
Iron Carrier Function
Research indicates that β-CG acts as an iron carrier, particularly in the activation of aconitase, an enzyme crucial for the citric acid cycle. In vitro studies have demonstrated that the complex formed between iron(II) and β-CG ([Fe(II)(β-CG)]) can effectively reactivate aconitase that has been damaged by ammonium peroxodisulfate. This suggests that β-CG may play a significant role in iron metabolism and mitochondrial function, potentially influencing energy production within cells .
Presence in Neural Tissue
β-CG was initially isolated from developing rat brains, indicating its potential role in neurodevelopment. The concentration of β-CG in the brain decreases significantly after birth, which may suggest a transient role during early development . Its presence in the lens of the eye also points to possible functions in cellular differentiation processes .
Role in Cataract Formation
In studies involving cataractous lenses from galactose-fed rats, it was observed that β-CG levels dropped significantly compared to normal lenses. This reduction correlates with the differentiation of lens epithelial cells into fiber cells, suggesting a protective or regulatory role for β-CG in maintaining lens transparency and preventing cataract formation .
Metabolic Disorders
Recent findings indicate that β-CG levels may be impacted by environmental factors such as tributyltin exposure, which disrupts metabolic homeostasis. This disruption is linked to alterations in various metabolic pathways, including those related to the citric acid cycle and fatty acid metabolism . Such insights could pave the way for understanding how environmental toxins influence metabolic health through modulation of compounds like β-CG.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Aconitase Activation Study | β-CG enhances aconitase activity via iron binding | Potential therapeutic target for mitochondrial dysfunction |
| Brain Development Study | High levels of β-CG present at birth; decreases postnatally | May indicate a developmental role in neuroprotection |
| Lens Differentiation Study | Decreased β-CG correlates with cataract formation | Suggests potential for cataract prevention strategies |
Eigenschaften
CAS-Nummer |
69281-09-0 |
|---|---|
Molekularformel |
C11H15NO10 |
Molekulargewicht |
321.24 g/mol |
IUPAC-Name |
3-[[(1S)-1,3-dicarboxypropyl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C11H15NO10/c13-6(14)2-1-5(9(19)20)12-10(21)11(22,3-7(15)16)4-8(17)18/h5,22H,1-4H2,(H,12,21)(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-/m0/s1 |
InChI-Schlüssel |
GAQNUGISBQJMKO-YFKPBYRVSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Synonyme |
eta-citryl-L-glutamate beta-citryl-L-glutamic acid beta-citrylglutamic acid beta-citrylglutamic acid, (S)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















